molecular formula C11H14O2S B1682310 Thiolactomycin CAS No. 82079-32-1

Thiolactomycin

Cat. No. B1682310
CAS RN: 82079-32-1
M. Wt: 210.29 g/mol
InChI Key: HGCGJTZCWZFGBT-XUIVZRPNSA-N
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Description

Thiolactomycin (TLM) is a natural product found in Streptomyces and Nocardia . It is an antibiotic that exhibits a broad antibacterial spectrum and particularly potent activity against Salmonella, Serratia, and Bacteroides .


Synthesis Analysis

The biosynthetic pathway to TLM and related thiotetronates involves a novel iterative polyketide synthase-nonribosomal peptide synthetase . Only four genes (tlmF, tlmG, tlmH, and tlmI) are required for the construction of the characteristic γ-thiolactone skeleton of this class of antibiotics .


Molecular Structure Analysis

The molecular formula of Thiolactomycin is C11H14O2S . The structure of Thiolactomycin is (4S)- (2E,5E)-2,4,6-trimethyl-3-hydroxy-2,5,7-octatriene-4-thiolide .


Chemical Reactions Analysis

Thiolactomycin selectively targets bacterial fatty acid biosynthesis through inhibition of the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyse chain elongation on the type II (dissociated) fatty acid synthase .


Physical And Chemical Properties Analysis

Thiolactomycin has a molecular weight of 210.29 g/mol . The exact mass is 210.07 .

Scientific Research Applications

Inhibition of Fatty Acid Synthesis in Bacteria

Thiolactomycin exhibits significant inhibitory effects on the fatty acid synthetase system of Escherichia coli, demonstrating its potential as an antibacterial agent. This inhibition is specific to the fatty acid synthetases of E. coli and does not affect those from yeast (Saccharomyces cerevisiae) or mammals (rat liver), which may account for its antibacterial properties and low toxicity in animals (Hayashi et al., 1983).

Broad-Spectrum Antibiotic Activity

Thiolactomycin demonstrates a broad spectrum of in vitro antibacterial activity against various Gram-positive cocci, Enterobacteriaceae, Haemophilus, acid-fast bacteria, and anaerobic bacteria. Its activity is generally moderate and bacteriostatic, and it eludes cross-resistance with other known antibacterial drugs (Noto et al., 1982).

Selective Inhibition of Type II Fatty Acid Synthases

Research indicates that thiolactomycin selectively inhibits type II fatty acid synthases. It affects specific enzymes like [acyl-carrier-protein] acetyltransferase and 3-oxoacyl-ACP synthase in E. coli, providing a mechanism for its action against bacterial fatty acid synthesis (Nishida et al., 1986).

Biosynthetic Origins and Potential as Antimicrobial Agent

Studies on the biosynthetic origins of thiolactomycin reveal its potential as a novel antimicrobial agent. Incorporation studies with 13C-labeled precursors indicate that thiolactomycin is derived from acetate and methylmalonate units, suggesting a new route for the development of useful thiolactomycin analogues (Brown et al., 2003).

Thiolactomycin Resistance Mechanisms

Research has identified mechanisms of thiolactomycin resistance in bacteria, such as mutations in the fabB gene in Escherichia coli, which direct the expression of a mutant protein resistant to thiolactomycin. This provides insight into bacterial resistance and aids in the development of more effective thiolactomycin-based treatments (Jackowski et al., 2002).

Structure-Activity Relationships

Studies on the structure-activity relationships of thiolactomycin have shown that modifications at certain positions of its structure can impact its effectiveness against bacterial enzymes. This research is crucial for developing new analogues with enhanced antibacterial properties (Kim et al., 2006).

Potential Against Malaria and Trypanosomal Agents

Analogues of thiolactomycin have been investigated for their ability to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as Trypanosoma cruzi and Trypanosoma brucei. This indicates thiolactomycin's potential application in treating parasitic infections (Jones et al., 2004).

Thiolactomycin Biosynthesis and Structural Uniqueness

Investigations into the biosynthesis of thiolactomycin highlight its unique structural features. Research has shown that only a few genes are required for the construction of thiolactomycin's characteristic γ‐thiolactone skeleton, making it a distinct class of thiotetronic acid natural products (Tang et al., 2017).

Safety And Hazards

The safety data sheet for Thiolactomycin suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Thiolactomycin has proved effective in in vivo infection models of Mycobacterium tuberculosis and continues to attract interest as a template for drug discovery . The unexpected role of a cytochrome P450 enzyme in thiotetronate ring formation has opened the way to engineering of the biosynthesis of TLM and other thiotetronates to produce novel analogues .

properties

IUPAC Name

(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNUQSGEWNWKV-XUIVZRPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(SC1=O)(C)C=C(C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041139
Record name Thiolactomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiolactomycin

CAS RN

82079-32-1
Record name Thiolactomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82079-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiolactomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiolactomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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